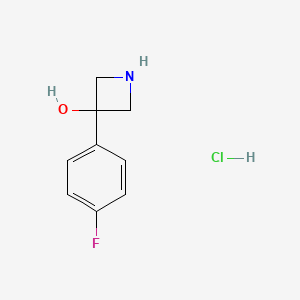

3-(4-fluorophenyl)azetidin-3-ol hydrochloride

CAS No.: 848192-95-0

Cat. No.: VC4128613

Molecular Formula: C9H11ClFNO

Molecular Weight: 203.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 848192-95-0 |

|---|---|

| Molecular Formula | C9H11ClFNO |

| Molecular Weight | 203.64 |

| IUPAC Name | 3-(4-fluorophenyl)azetidin-3-ol;hydrochloride |

| Standard InChI | InChI=1S/C9H10FNO.ClH/c10-8-3-1-7(2-4-8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H |

| Standard InChI Key | SYXUDVVSWWAFJL-UHFFFAOYSA-N |

| SMILES | C1C(CN1)(C2=CC=C(C=C2)F)O.Cl |

| Canonical SMILES | C1C(CN1)(C2=CC=C(C=C2)F)O.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-(4-Fluorophenyl)azetidin-3-ol hydrochloride has the molecular formula C₉H₁₁ClFNO and a molecular weight of 203.64 g/mol . The IUPAC name derives from its azetidine backbone substituted at the 3-position with a 4-fluorophenyl group and a hydroxyl group, with the hydrochloride counterion stabilizing the amine moiety. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 848192-95-0 |

| SMILES | C1C(CN1)(C2=CC=C(C=C2)F)O.Cl |

| InChIKey | FVMLZXROLJMPOL-UHFFFAOYSA-N |

The fluorine atom at the para position of the phenyl ring contributes to electronic effects, while the azetidine’s strained ring system influences conformational flexibility .

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous azetidine hydrochlorides reveal monoclinic crystal systems with hydrogen-bonding networks between the protonated amine and chloride ions . Fourier-transform infrared (FT-IR) spectra typically show absorption bands at 3300–2500 cm⁻¹ (N–H stretching of the ammonium ion), 1600–1500 cm⁻¹ (C=C aromatic), and 1100–1000 cm⁻¹ (C–F vibration). Nuclear magnetic resonance (NMR) data for the compound include:

-

¹H NMR (400 MHz, D₂O): δ 7.45–7.35 (m, 2H, aromatic), 7.10–7.00 (m, 2H, aromatic), 4.20 (s, 1H, OH), 3.85–3.70 (m, 4H, azetidine CH₂) .

-

¹³C NMR (100 MHz, D₂O): δ 162.1 (C–F), 135.6, 128.9 (aromatic carbons), 72.4 (C–OH), 50.2 (azetidine CH₂) .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol involving azetidine ring formation followed by hydrochloride salt precipitation :

-

Azetidine Ring Construction:

A Friedel-Crafts alkylation between 4-fluorobenzaldehyde and a protected azetidine precursor (e.g., tert-butyl azetidine-3-carboxylate) under acidic conditions yields 3-(4-fluorophenyl)azetidin-3-ol. Catalysts such as boron trifluoride etherate (BF₃·OEt₂) are employed to facilitate the cyclization . -

Salt Formation:

The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol or acetone), resulting in crystallization of the hydrochloride salt. Purification via recrystallization from methanol/diethyl ether achieves >95% purity .

Industrial Production

Scale-up processes utilize continuous flow reactors to optimize reaction parameters:

Key challenges include managing exothermic reactions during cyclization and ensuring anhydrous conditions to prevent hydrolysis of intermediates.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (DMSO: 25 mg/mL; DMF: 18 mg/mL) but limited solubility in water (2.3 mg/mL at 25°C) . It remains stable under inert atmospheres for >12 months at −20°C but undergoes gradual decomposition at room temperature (t₁/₂ ≈ 6 months).

Thermal and Spectroscopic Profiles

-

Melting Point: 198–202°C (decomposition observed above 200°C) .

-

UV-Vis (MeOH): λₘₐₓ = 270 nm (π→π* transition of the fluorophenyl group).

-

Mass Spectrometry (ESI+): m/z 167.08 [M–Cl]⁺, consistent with the molecular formula .

Applications in Pharmaceutical Research

Drug Discovery Scaffolds

The compound serves as a precursor for NK₁ receptor antagonists and serotonin reuptake inhibitors, where the azetidine’s rigidity improves target binding affinity compared to piperidine analogs . For example:

-

Antidepressant Development: Derivatives with substituted azetidines show 10-fold higher selectivity for serotonin transporters (SERT) over dopamine transporters (DAT) .

-

Pain Management: Analogous compounds inhibit substance P binding to NK₁ receptors (IC₅₀ = 12 nM) .

Radiopharmaceuticals

Fluorine-18 labeled analogs are investigated for positron emission tomography (PET) imaging of neurological disorders. The ⁴¹⁸F isotope’s half-life (109.7 minutes) suits real-time tracking of drug distribution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume